1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
CAS No.: 130530-01-7
Cat. No.: VC21311481
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130530-01-7 |
---|---|
Molecular Formula | C7H6F3NO2 |
Molecular Weight | 193.12 g/mol |
IUPAC Name | 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid |
Standard InChI | InChI=1S/C7H6F3NO2/c1-11-2-4(6(12)13)5(3-11)7(8,9)10/h2-3H,1H3,(H,12,13) |
Standard InChI Key | SWIGLLMSRXLGCV-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=C1)C(F)(F)F)C(=O)O |
Canonical SMILES | CN1C=C(C(=C1)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid contains a five-membered pyrrole ring with a nitrogen atom at position 1. The nitrogen atom is substituted with a methyl group, while positions 3 and 4 bear a carboxylic acid group and a trifluoromethyl group, respectively. The trifluoromethyl group, comprising three fluorine atoms bonded to a carbon atom, contributes significantly to the compound's chemical behavior and reactivity profile.
The structural identification of this compound is supported by its InChI (International Chemical Identifier) code: 1S/C7H6F3NO2/c1-11-2-4(6(12)13)5(3-11)7(8,9)10/h2-3H,1H3,(H,12,13), and its corresponding InChI key: SWIGLLMSRXLGCV-UHFFFAOYSA-N .
Physical Properties
The physical properties of 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid are summarized in Table 1.
Table 1: Physical Properties of 1-Methyl-4-(Trifluoromethyl)-1H-Pyrrole-3-Carboxylic Acid
Property | Value |
---|---|
Physical State | Solid |
Molecular Weight | 193.13 g/mol |
Melting Point | 210-212°C |
Purity (Commercial) | 95% |
Country of Origin | GB (Great Britain) |
CAS Number | 130530-01-7 |
InChI Key | SWIGLLMSRXLGCV-UHFFFAOYSA-N |
These properties are derived from commercial sources and product specifications .
Research Applications and Significance
Synthetic Utility
As a functionalized pyrrole derivative, 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can serve as a valuable building block in organic synthesis. The carboxylic acid functional group can undergo various transformations:
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Amide formation through coupling reactions
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Esterification to produce corresponding esters
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Reduction to alcohols or aldehydes
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Decarboxylation to produce simpler derivatives
These transformations could lead to the development of compound libraries for screening in drug discovery programs or the synthesis of specific target molecules.
Analytical Applications
The unique structure of 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid, particularly the presence of the trifluoromethyl group, makes it potentially useful in analytical chemistry. Trifluoromethylated compounds can serve as internal standards in various analytical techniques due to their distinctive spectroscopic signatures.
Concentration | Amount of Compound |
---|---|
1 mM solution | Requires 0.19312 mg per mL of solvent |
5 mM solution | Requires 0.9656 mg per mL of solvent |
10 mM solution | Requires 1.9312 mg per mL of solvent |
These calculations are based on the molecular weight of 193.12 g/mol .
Structural Comparison with Related Compounds
Comparison with 4-(Trifluoromethyl)-1H-Pyrrole-3-Carboxylic Acid
A closely related compound is 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid (CAS: 123324-24-3), which differs from the title compound only by the absence of the methyl group at position 1 of the pyrrole ring . This structural difference is significant because:
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N-H pyrroles typically have different reactivity profiles compared to N-methylated derivatives
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The presence of the N-H group allows for additional hydrogen bonding interactions
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The absence of the methyl group affects the electronic distribution within the pyrrole ring
Impact of N-Methylation
The N-methylation in 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has several important consequences for the compound's properties:
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Reduced acidity of the pyrrole ring, as the N-H proton is replaced
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Altered electron distribution in the aromatic system
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Different solubility profile and crystallization behavior
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Modified hydrogen bonding capabilities
These differences can significantly impact the compound's behavior in both chemical reactions and biological systems.
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